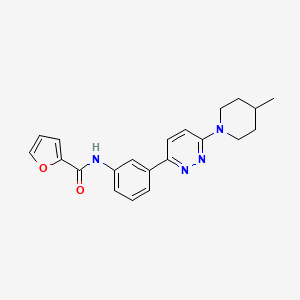

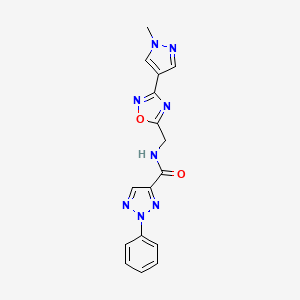

N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C23H26N4O2S . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound includes a furan-2-carboxamide group attached to a phenyl ring, which is further connected to a pyridazin-3-yl group via a methylpiperidin-1-yl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 422.55. It has 6 hydrogen bond acceptors and 1 hydrogen bond donor. It has 5 rotatable bonds and 6 nitrogen and oxygen atoms. The partition coefficient (logP) is 5.195 and the distribution coefficient (logD) is 5.189. The water solubility (LogSw) is -5.11. The polar surface area is 65.275. The acid dissociation constant (pKa) is 9.40 and the base dissociation constant (pKb) is 6.73 .科学的研究の応用

Chemical Synthesis and Derivatives

The synthesis of chemical compounds related to N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves intricate steps, including bromination, Suzuki coupling, and hydrogenation processes. These methods provide pathways for creating a variety of diamidines and potential prodrugs with significant DNA affinities, demonstrating strong in vitro activity against T. b. rhodesiense and P. falciparum, along with promising in vivo activity in the trypanosomal mouse model (Ismail et al., 2004).

Amplifiers of Phleomycin

Research into unfused heterobicycles, such as the synthesis of 6-methylpyrimidin-4(3H)-ones with various pyridinyl derivatives, highlights the role of these compounds as amplifiers of phleomycin against Escherichia coli. This study provides insights into the chemical interactions that enhance the efficacy of phleomycin, a notable antibiotic (Brown & Cowden, 1982).

Neuroinflammation Imaging

Significant advancements in PET imaging of microglia through targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) demonstrate the application of related compounds in noninvasive imaging of neuroinflammation. This research is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders, providing a tool for the development of therapeutics and measuring drug target engagement (Horti et al., 2019).

Antiprotozoal Agents

The development of novel dicationic imidazo[1,2-a]pyridines and their efficacy as antiprotozoal agents against pathogens like T. b. rhodesiense and P. falciparum showcases the potential of these compounds in treating diseases caused by protozoal infections. The research emphasizes the importance of structural modifications to enhance potency and selectivity for therapeutic applications (Ismail et al., 2004).

特性

IUPAC Name |

N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-15-9-11-25(12-10-15)20-8-7-18(23-24-20)16-4-2-5-17(14-16)22-21(26)19-6-3-13-27-19/h2-8,13-15H,9-12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCWZUFMWPVYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329692 |

Source

|

| Record name | N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51090012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |

CAS RN |

899969-98-3 |

Source

|

| Record name | N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

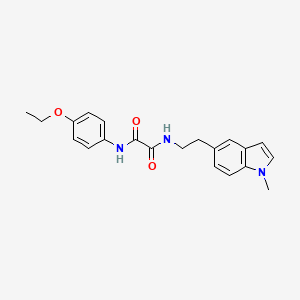

![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)

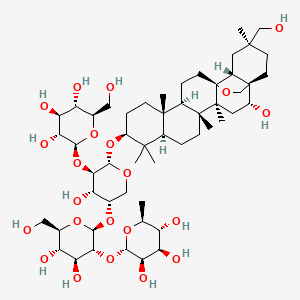

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2930619.png)

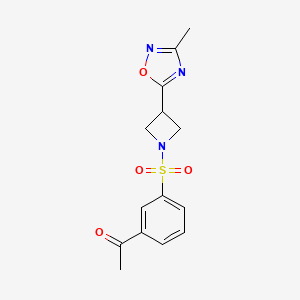

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2930623.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2930631.png)

![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)